molecular formula C19H23F2N3O3 B12736630 Merafloxacin, (R)- CAS No. 99735-06-5

Merafloxacin, (R)-

Cat. No.: B12736630
CAS No.: 99735-06-5
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-LLVKDONJSA-N
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Description

Merafloxacin (R)-, a fluoroquinolone antibiotic, is chemically designated as 1-ethyl-7-(3-((ethylamino)methyl)-1-pyrrolidinyl)-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (molecular formula: C₁₉H₂₃F₂N₃O₃) . Originally developed for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, it inhibits bacterial DNA gyrase and topoisomerase IV . Recent studies have identified its novel antiviral role as a selective inhibitor of programmed −1 ribosomal frameshifting (−1 PRF) in beta-coronaviruses (β-CoVs), including SARS-CoV-2 .

The −1 PRF mechanism is critical for viral replication, as it allows translation of overlapping open reading frames (e.g., SARS-CoV-2 ORF1ab). Merafloxacin binds to the frameshift-stimulatory element (FSE) in viral RNA, stabilizing non-productive RNA structures and reducing frameshift efficiency by up to 70% . This dual antibacterial-antiviral profile positions Merafloxacin as a unique therapeutic candidate.

Properties

CAS No.

99735-06-5

Molecular Formula

C19H23F2N3O3

Molecular Weight

379.4 g/mol

IUPAC Name

1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1

InChI Key

BAYYCLWCHFVRLV-LLVKDONJSA-N

Isomeric SMILES

CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F

Origin of Product

United States

Preparation Methods

Traditional Methods

  • Method 1: Starting from 3-oxo-3-(2,3,4,5-tetrafluorophenyl) propionic acid, the synthesis involves condensation, substitution, cyclization, and side-chain substitution reactions. This method suffers from high raw material costs, low overall yield, and poor atom economy.

  • Method 2: Using 2,4,5-trifluoronitrobenzene as the starting material, the process includes reduction, condensation, cyclization, ethyl substitution, hydrolysis, and side-chain substitution. This approach is characterized by expensive reagents, lengthy reaction sequences, harsh conditions, and low total yield.

Improved Patented Synthesis Method (CN115703757A)

This method addresses the drawbacks of previous routes by employing cheaper, readily available raw materials and milder reaction conditions, suitable for industrial scale-up.

Key Steps:

Step Reaction Description Reactants Product
1 Acylation 2,3,4,5-tetrafluorobenzoyl chloride + N,N-dimethylamino ethyl acrylate 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)ethyl acrylate
2 Amination Product from Step 1 + Ethylamine 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethylamino ethyl acrylate
3 Ring Closure (Cyclization) Product from Step 2 1-ethyl-4-oxo-6,7,8-trifluoro-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
4 Side Chain Substitution Product from Step 3 + 3-(ethylaminomethyl)pyrrolidine 1-ethyl-4-oxo-6,8-difluoro-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
5 Hydrolysis Product from Step 4 Merafloxacin (R)

Reaction Conditions and Notes:

  • The acylation step uses organic solvents such as tetrahydrofuran, 1,4-dioxane, or aromatic hydrocarbons, with solvent quantities ranging from 1 to 20 times the mass of the acyl chloride.

  • Acid-binding agents (e.g., pyridine derivatives) are used in a mass ratio of 1 to 3 relative to the acyl chloride to facilitate the reaction.

  • The ring closure step is performed under mild conditions to form the quinoline core.

  • The final hydrolysis converts the ester intermediate to the carboxylic acid form of Merafloxacin.

  • This method achieves higher overall yields, better atom economy, and uses less expensive starting materials compared to traditional methods.

Detailed Reaction Analysis

Step Reaction Type Key Reagents Conditions Yield & Advantages
1 Acylation 2,3,4,5-tetrafluorobenzoyl chloride, N,N-dimethylamino ethyl acrylate Organic solvent, acid-binding agent High selectivity, mild conditions
2 Amination Ethylamine Mild temperature, controlled addition Efficient substitution of dimethylamino group
3 Cyclization Intramolecular ring closure Controlled heating Formation of quinoline ring system
4 Side chain substitution 3-(ethylaminomethyl)pyrrolidine Mild conditions Introduction of pyrrolidine moiety critical for activity
5 Hydrolysis Aqueous base or acid Ambient to moderate temperature Conversion to active acid form

Research Findings Supporting Preparation

  • The patented synthesis method (CN115703757A) emphasizes the use of 2,3,4,5-tetrafluorobenzoyl chloride as a cost-effective and readily available starting material, improving industrial feasibility.

  • The stepwise approach allows for control over stereochemistry, ensuring the (R)-enantiomer is obtained with high purity.

  • The mild reaction conditions reduce by-product formation and simplify purification.

  • The final product quality meets pharmaceutical standards, with high yield and reproducibility.

Summary Table of Preparation Methods Comparison

Feature Traditional Method 1 Traditional Method 2 Patented Method (CN115703757A)
Starting Materials 3-oxo-3-(tetrafluorophenyl) propionic acid 2,4,5-trifluoronitrobenzene 2,3,4,5-tetrafluorobenzoyl chloride
Number of Steps Multiple (condensation, substitution, cyclization, etc.) Multiple (reduction, condensation, cyclization, etc.) 5 main steps (acylation, amination, cyclization, substitution, hydrolysis)
Reaction Conditions Harsh, long duration Harsh, long duration Mild, shorter duration
Yield Low Low High
Cost of Raw Materials High High Low
Atom Economy Poor Poor Improved
Industrial Suitability Limited Limited Suitable

Chemical Reactions Analysis

Types of Reactions

Merafloxacin, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin, ®- with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Merafloxacin hydrochloride, (R)-, also known as CI-934, is a fluoroquinolone antibacterial compound with a variety of scientific research applications . It has demonstrated in vitro activity against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Merafloxacin hydrochloride, (R)- is utilized in diverse scientific research fields.

Chemistry It serves as a model compound for studying fluoroquinolone chemistry and in the development of novel antibacterial agents.

Biology The effects of Merafloxacin hydrochloride, (R)- on bacterial DNA replication and protein synthesis have been investigated. It has been identified as a novel small-molecule PFS inhibitor .

Medicine It has been explored as a potential treatment for bacterial infections and as an antiviral agent against SARS-CoV-2. Studies show that Merafloxacin inhibits −1 PRF of SARS-CoV-2 in infected cells .

Industry Merafloxacin hydrochloride, (R)- is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

SARS-CoV-2 Inhibition

Merafloxacin has demonstrated a half-maximal inhibitory concentration (IC50) of 19 μM in dual fluorescent protein reporter cells and 2.4 μM in SARS-CoV-2-infected cells . It appears to recognize the shape, but not the primary sequence, of the RNA . In comparison to MTDB, Merafloxacin was shown to be a more potent inhibitor against PFS in SARS-CoV-2-infected Vero E6 cells .

SPEAR Element and Viral RNA Translation

Mechanism of Action

Comparison with Similar Compounds

Grepafloxacin

Grepafloxacin (C₁₉H₂₂FN₃O₃) shares a quinolone core but differs in substituents: a cyclopropyl group at position 1 and a methyl-piperazinyl group at position 7 . While both compounds inhibit bacterial topoisomerases, Grepafloxacin lacks reported −1 PRF inhibition activity. Merafloxacin’s ethyl-pyrrolidinyl side chain and difluorination at positions 6 and 8 may enhance RNA binding specificity .

Ibafloxacin

Ibafloxacin (C₁₅H₁₄FNO₃) has a benzoquinolizine structure, reducing its antibacterial spectrum compared to Merafloxacin . No evidence suggests antiviral activity for Ibafloxacin, highlighting Merafloxacin’s unique dual mechanism.

Table 1: Key Differences Between Merafloxacin and Fluoroquinolones

Property Merafloxacin Grepafloxacin Ibafloxacin
Molecular Formula C₁₉H₂₃F₂N₃O₃ C₁₉H₂₂FN₃O₃ C₁₅H₁₄FNO₃
Antiviral Target SARS-CoV-2 −1 PRF None reported None reported
IC₅₀ (SARS-CoV-2 −1 PRF) 19.6 μM N/A N/A
Selectivity β-CoV-specific N/A N/A

Comparison with Non-Fluoroquinolone −1 PRF Inhibitors

Geneticin

Geneticin, an aminoglycoside, inhibits −1 PRF but through RNA miscoding rather than structural stabilization . Unlike Merafloxacin, it lacks specificity for β-CoVs and exhibits broader eukaryotic toxicity due to ribosomal targeting .

Ivermectin

Ivermectin, a macrocyclic lactone, was identified in the same SARS-CoV-2 −1 PRF screen as Merafloxacin but shows lower specificity. It inhibits diverse viruses (e.g., HIV-1, WNV) and host importin-α, increasing off-target risks .

Table 2: Antiviral Specificity of −1 PRF Inhibitors

Compound β-CoV −1 PRF IC₅₀ α/γ-CoV Activity Host Toxicity
Merafloxacin 19.6–38.6 μM Weak Low
Geneticin Not reported Not reported High
Ivermectin ~10 μM Moderate Moderate

Key Advantages of Merafloxacin

  • Mutation Resistance : Retains efficacy against SARS-CoV-2 FSE mutants (C-to-U mutations, structural disruptions) .
  • Host Safety: No significant impact on global translation or cell viability at antiviral concentrations (EC₅₀ = 2.6 μM for SARS-CoV-2) .
  • Broad β-CoV Activity : Inhibits SARS-CoV, SARS-CoV-2, HCoV-HKU1, and HCoV-OC43 with similar potency (IC₅₀ = 19–38 μM) .

Q & A

Q. What is the primary antiviral mechanism of (R)-Merafloxacin against SARS-CoV-2?

(R)-Merafloxacin inhibits ribosomal frameshifting during viral RNA translation by targeting the pseudoknot structure in the frameshift element (FSE) of SARS-CoV-2. This suppression prevents the synthesis of essential viral polyproteins, reducing viral replication. Experimental validation using dual-luciferase reporter systems confirmed dose-dependent inhibition (EC50 ≈ 2.6 µM) in SARS-CoV-2-infected Vero-E6 cells .

Q. What experimental models are used to validate (R)-Merafloxacin’s frameshift inhibition?

Researchers employ:

  • Dual-luciferase reporter assays to quantify frameshifting efficiency by measuring ratios of firefly to Renilla luciferase activity.
  • Viral titer quantification in SARS-CoV-2-infected Vero-E6 cells treated with serial dilutions of (R)-Merafloxacin (e.g., plaque assays or RT-qPCR).
  • Structural probing (e.g., SHAPE-MaP) to assess FSE conformational changes induced by the compound .

Q. Does (R)-Merafloxacin exhibit cytotoxicity in mammalian cell lines?

Cytotoxicity assays in Vero-E6 cells showed no significant toxicity at concentrations up to 20 µM, with a selectivity index (CC50/EC50) >7.7, indicating a favorable therapeutic window for antiviral studies .

Advanced Research Questions

Q. How does (R)-Merafloxacin retain efficacy against SARS-CoV-2 variants with FSE mutations?

Despite mutations in the FSE (e.g., D614G, Alpha variant), (R)-Merafloxacin maintains >80% frameshift suppression. This resilience is attributed to its interaction with conserved ribosomal components or host factors involved in frameshifting regulation rather than direct RNA sequence binding. Comparative studies using mutant FSE constructs support this hypothesis .

Q. What molecular interactions underlie (R)-Merafloxacin’s inhibition of ribosomal frameshifting?

Proposed mechanisms include:

  • Ribosomal stalling : Binding to ribosome-mRNA complexes, altering translocation dynamics.
  • Host protein modulation : Potential inhibition of eukaryotic elongation factors (e.g., eEF2) or chaperones that stabilize FSE pseudoknots. Further studies using cryo-EM or ribosomal profiling are needed to resolve specific targets .

Q. Why is (R)-Merafloxacin selective for beta-coronaviruses over alpha/gamma genera?

Frameshift efficiency in beta-coronaviruses (e.g., SARS-CoV-2, MERS-CoV) depends on a conserved FSE pseudoknot structure absent in alpha/gamma genera. (R)-Merafloxacin’s activity correlates with pseudoknot thermodynamic stability, as shown in comparative assays using chimeric FSE constructs .

Methodological & Translational Questions

Q. How can researchers optimize (R)-Merafloxacin’s antiviral potency through structural modification?

Key strategies include:

  • Quinolone core derivatization : Introducing substituents to enhance ribosomal binding (e.g., C7 piperazine modifications).
  • Pharmacokinetic profiling : Adjusting logP values to improve cellular uptake without compromising solubility.
  • Combination therapy : Pairing with protease inhibitors (e.g., Paxlovid) to target multiple viral lifecycle stages .

Q. What contradictions exist in current data on (R)-Merafloxacin’s host-targeted effects?

While (R)-Merafloxacin’s bacterial target is DNA gyrase, its antiviral activity in eukaryotes lacks a defined host target. Contradictory hypotheses (ribosomal vs. host protein interaction) require resolution via ribosome profiling or CRISPR-Cas9 knockout screens of candidate host factors .

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